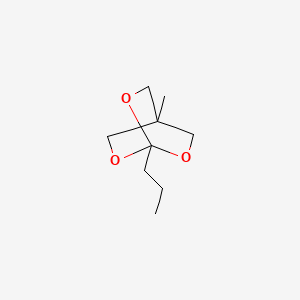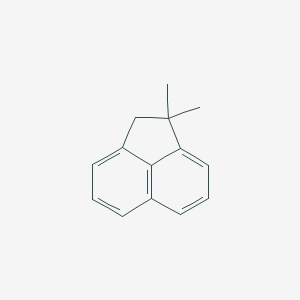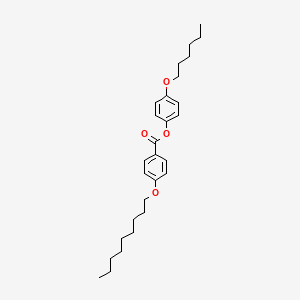
(1S,2S)-1-(2-bromoethyl)-2-octadecylcyclopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2S)-1-(2-bromoethyl)-2-octadecylcyclopropane is a synthetic organic compound characterized by a cyclopropane ring substituted with a bromoethyl group and an octadecyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-(2-bromoethyl)-2-octadecylcyclopropane typically involves the cyclopropanation of an appropriate alkene precursor followed by bromination. One common method includes the reaction of an octadecyl-substituted alkene with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques, such as column chromatography and recrystallization, ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,2S)-1-(2-bromoethyl)-2-octadecylcyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Reduction Reactions: The compound can be reduced to form the corresponding ethyl derivative using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the cyclopropane ring can lead to the formation of cyclopropanol derivatives using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction: Conducted in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Oxidation: Performed in aqueous or organic solvents with appropriate oxidizing agents.
Major Products
Substitution: Formation of substituted cyclopropane derivatives.
Reduction: Formation of ethyl-substituted cyclopropane.
Oxidation: Formation of cyclopropanol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1S,2S)-1-(2-bromoethyl)-2-octadecylcyclopropane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study the interactions of cyclopropane-containing molecules with biological macromolecules. It may also serve as a precursor for the synthesis of bioactive compounds with potential therapeutic applications.
Medicine
In medicine, derivatives of this compound are investigated for their potential as drug candidates. The compound’s ability to undergo various chemical modifications makes it a versatile scaffold for drug design.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and surfactants.
Wirkmechanismus
The mechanism of action of (1S,2S)-1-(2-bromoethyl)-2-octadecylcyclopropane involves its interaction with specific molecular targets. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. The octadecyl chain enhances the compound’s lipophilicity, facilitating its incorporation into lipid membranes and affecting membrane-associated processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,2R)-1-(2-bromoethyl)-2-octadecylcyclopropane: A stereoisomer with similar chemical properties but different biological activity.
(1S,2S)-1-(2-chloroethyl)-2-octadecylcyclopropane: A halogenated analog with chlorine instead of bromine, exhibiting different reactivity and applications.
(1S,2S)-1-(2-bromoethyl)-2-hexadecylcyclopropane: A shorter-chain analog with distinct physical and chemical properties.
Uniqueness
(1S,2S)-1-(2-bromoethyl)-2-octadecylcyclopropane is unique due to its specific stereochemistry and the presence of a long octadecyl chain. This combination of features imparts distinct reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
59014-56-1 |
|---|---|
Molekularformel |
C23H45Br |
Molekulargewicht |
401.5 g/mol |
IUPAC-Name |
(1S,2S)-1-(2-bromoethyl)-2-octadecylcyclopropane |
InChI |
InChI=1S/C23H45Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-21-23(22)19-20-24/h22-23H,2-21H2,1H3/t22-,23+/m0/s1 |
InChI-Schlüssel |
GGAOOUQHQTZFDT-XZOQPEGZSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCC[C@H]1C[C@H]1CCBr |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCC1CC1CCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


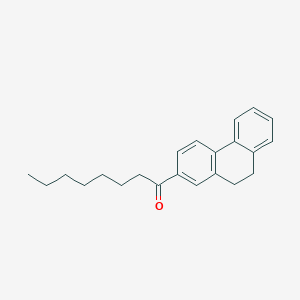

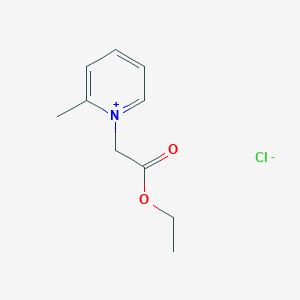
![3,3'-[(Pyridin-4-yl)methylene]bis(5-methyl-1H-indole)](/img/structure/B14607003.png)
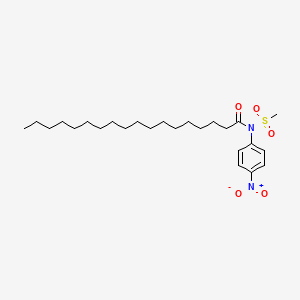

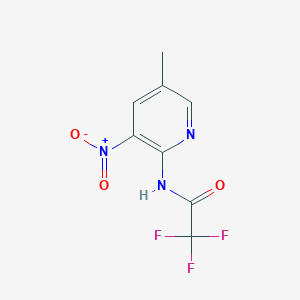

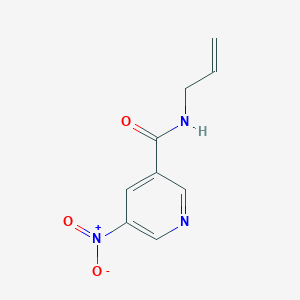
![Phenol, 4-[[(4-ethoxyphenyl)imino]methyl]-2-methoxy-](/img/structure/B14607036.png)
